Heptatriacontanoic acid Heptatriacontanoic acid Heptatriacontanoic acid is a very long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 38232-07-4
VCID: VC7971851
InChI: InChI=1S/C37H74O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37(38)39/h2-36H2,1H3,(H,38,39)
SMILES: CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C37H74O2
Molecular Weight: 551 g/mol

Heptatriacontanoic acid

CAS No.: 38232-07-4

Cat. No.: VC7971851

Molecular Formula: C37H74O2

Molecular Weight: 551 g/mol

* For research use only. Not for human or veterinary use.

Heptatriacontanoic acid - 38232-07-4

Specification

CAS No. 38232-07-4
Molecular Formula C37H74O2
Molecular Weight 551 g/mol
IUPAC Name heptatriacontanoic acid
Standard InChI InChI=1S/C37H74O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37(38)39/h2-36H2,1H3,(H,38,39)
Standard InChI Key DEQQJCLFURALOA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Introduction

Structural and Chemical Properties

Heptatriacontanoic acid is classified as a very-long-chain saturated fatty acid (VLCFA) with the systematic name heptatriacontanoic acid and the lipid number C37:0 . Its molecular structure consists of a linear hydrocarbon chain terminating in a carboxylic acid group:
CH3(CH2)35COOH\text{CH}_3(\text{CH}_2)_{35}\text{COOH}
Key physical properties include:

  • Molecular weight: 551.0 g/mol .

  • Melting point: Data limited, but analogous VLCFAs (e.g., C36:0) typically melt above 80°C .

  • Solubility: Insoluble in water; soluble in organic solvents like chloroform and hexane .

Natural Occurrence and Sources

Heptatriacontanoic acid is a trace component in select biological systems:

  • Plant Sources: Identified in Abelmoschus manihot (a medicinal plant) and Alpinia nigra .

  • Zooplankton: Detected in lipid profiles of marine zooplankton, suggesting a role in aquatic food webs .

  • Microbial Systems: A derivative, 4,21-dimethyl-5,19-di-(trans)-enoyl-heptatriacontanoic acid, is a major mycobacteric acid in Mycobacterium brumae .

Synthesis and Industrial Production

Synthetic Routes

The compound can be synthesized via:

  • ω-Hydroxy Acid Method: Described in U.S. Patent 5,502,226 (expired), involving oxidation and elongation steps .

  • Industrial Extraction: Isolated from natural sources using solvent extraction (e.g., ethanol or hexane), followed by crystallization.

Table 1: Comparison of Synthesis Methods

MethodKey StepsYieldPurity
ω-Hydroxy Acid RouteOxidation, chain elongationModerate>90%
Solvent ExtractionExtraction, distillationLowVariable

Chemical Reactivity and Derivatives

Heptatriacontanoic acid undergoes typical fatty acid reactions:

  • Oxidation: Forms alcohols or aldehydes using KMnO₄ or CrO₃.

  • Reduction: Yields heptatriacontanol via LiAlH₄.

  • Substitution: Halogenation produces derivatives like 35-chloroheptatriacontanoic acid.

Table 2: Common Reactions and Products

Reaction TypeReagentsMajor Products
OxidationKMnO₄, CrO₃Alcohols, aldehydes
ReductionLiAlH₄, NaBH₄Heptatriacontanol
SubstitutionCl₂, Br₂, methyl iodideHalogenated/alkylated derivatives

Research and Industrial Applications

Scientific Research

  • Lipid Metabolism: Serves as a reference compound for studying VLCFA dynamics in zooplankton and microbial systems .

  • Medicinal Chemistry: Investigated for anti-inflammatory properties in Abelmoschus manihot extracts .

  • Material Science: Used in specialty lubricants and coatings due to its high molecular weight.

Industrial Uses

  • Cosmetics: Potential emollient in high-end skincare formulations .

  • Pharmaceuticals: Intermediate in synthesizing lipid-based drug delivery systems .

Comparative Analysis with Analogous Fatty Acids

Heptatriacontanoic acid’s 37-carbon chain distinguishes it from similar VLCFAs:

Table 3: Comparison with C36 and C38 Analogues

PropertyC36:0 (Hexatriacontanoic acid)C37:0 (Heptatriacontanoic acid)C38:0 (Octatriacontanoic acid)
Carbon Chain Length363738
Natural PrevalenceRareTraceRare
Melting Point (°C)~85Not reported~88
Research ApplicationsLubricant additivesLipid metabolism studiesPolymer stabilizers

Emerging Research and Future Directions

Recent studies highlight its ecological and biomedical significance:

  • Ecological Role: Zooplankton-derived heptatriacontanoic acid may influence marine carbon cycling .

  • Biomedical Potential: Mycobacterial derivatives are under investigation for antimicrobial properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator